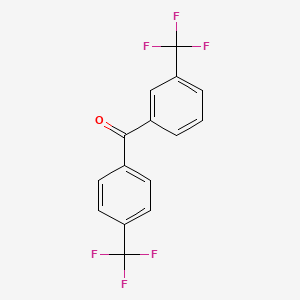

3,4'-Bis(trifluoromethyl)benzophenone

Description

Contextualizing Fluorinated Organic Compounds in Contemporary Chemical Science

The strategic incorporation of fluorine into organic molecules has revolutionized fields ranging from materials science to medicinal chemistry. The unique physicochemical properties of fluorine-containing compounds stem from the distinctive nature of the fluorine atom and the carbon-fluorine bond.

The introduction of fluorine or trifluoromethyl (-CF3) groups into an organic molecule can profoundly alter its properties. pen2print.orgtandfonline.com Fluorine is the most electronegative element, and its substitution for hydrogen can significantly impact a molecule's electronic distribution, acidity, and dipole moment. wikipedia.org The carbon-fluorine bond is one of the strongest in organic chemistry, which often imparts enhanced thermal and metabolic stability to the molecule. tandfonline.com

Key effects of fluorine and trifluoromethyl group substitution include:

Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic oxidation, a strategy frequently used in drug design to increase a compound's half-life. tandfonline.commdpi.com

Lipophilicity: The trifluoromethyl group, in particular, is highly lipophilic, which can enhance the permeability of molecules through biological membranes. mdpi.combeilstein-journals.org

Binding Affinity: Fluorine can engage in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby improving ligand binding affinity. tandfonline.com

Reactivity Modification: The strong electron-withdrawing nature of the -CF3 group can deactivate aromatic rings and influence the reactivity of adjacent functional groups, enabling new synthetic transformations. mdpi.comrsc.orgresearchgate.net

These "fluorine effects" have made organofluorine compounds crucial in the development of pharmaceuticals, agrochemicals, and advanced materials. pen2print.orgresearchgate.net

Benzophenone (B1666685), the simplest diaromatic ketone, has a rich history in chemical research. acs.org Initially explored for its photochemical properties, it has become a cornerstone of organic synthesis and medicinal chemistry. acs.orgwikipedia.org The benzophenone scaffold is found in numerous natural products exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govrsc.org

In photochemistry, benzophenone is a classic photosensitizer, capable of absorbing UV light and transferring the energy to other molecules, a property utilized in UV-curing applications and organic synthesis. acs.orgwikipedia.orgmdpi.com Its synthetic versatility, often prepared via Friedel-Crafts acylation, allows for the creation of a vast library of derivatives. acs.orgwikipedia.org This adaptability has cemented the benzophenone core as a privileged structure in drug discovery and materials science, where it is used as a building block for complex molecular architectures. nih.govmdpi.com

Specific Research Focus on 3,4'-Bis(trifluoromethyl)benzophenone

Within the large family of fluorinated benzophenones, di-substituted derivatives offer a platform for fine-tuning molecular properties. The compound this compound is an example of such a specifically designed molecule for research purposes.

The investigation of benzophenones with two trifluoromethyl groups is driven by the goal of combining and amplifying the properties of both the benzophenone core and the -CF3 substituents. The rationale includes:

Enhanced Photophysical Properties: The electron-withdrawing -CF3 groups can modify the electronic structure of the benzophenone core, potentially tuning its absorption and emission spectra and enhancing its efficiency as a photoinitiator. ontosight.ai

Increased Stability and Durability: The presence of two C-F rich groups is expected to confer significant chemical and thermal stability, making such compounds suitable for applications in robust materials. mdpi.comresearchgate.net

Modulated Biological Activity: In medicinal chemistry, di-substitution allows for precise control over lipophilicity and electronic properties, which are critical for optimizing drug-receptor interactions. The asymmetric 3,4'-substitution pattern, in particular, can create a specific molecular dipole and steric profile, potentially leading to selective biological targeting.

Bioisosteric Replacement: The trifluoromethyl group can serve as a bioisostere for other chemical groups. mdpi.com Aryl difluoromethyl bicyclopentane scaffolds have been investigated as substitutes for the benzophenone core, highlighting the ongoing effort to find novel structures with enhanced pharmacological properties. nih.govresearchgate.net

This compound (CAS No. 21084-22-0) is available commercially as a chemical for early discovery research. sigmaaldrich.com However, a review of the current scientific literature indicates that dedicated, in-depth studies focusing specifically on this isomer are limited. Its existence as a research chemical suggests it is a subject of interest in exploratory synthetic programs, likely within industrial or specialized academic labs.

The broader research landscape is more developed for fluorinated benzophenones as a class. nih.gov Patents exist for processes related to the manufacture of various fluorinated benzophenones, which are recognized as important starting materials for high-performance polymers like Polyaryletherketones (PAEK). google.com Research on related isomers, such as 3,3'-Bis(trifluoromethyl)benzophenone, provides comparative data and insights that can be extrapolated to the 3,4'-isomer.

Methodological Framework for Comprehensive Analysis

A thorough investigation of this compound would require a multi-faceted approach encompassing synthesis, characterization, and property evaluation.

Table 1: Proposed Methodological Framework for Analysis

| Category | Method | Objective | Relevant Literature |

|---|---|---|---|

| Synthesis | Friedel-Crafts Acylation | To synthesize the target compound from appropriate trifluoromethyl-substituted benzene (B151609) and benzoyl chloride precursors. | acs.orgwikipedia.org |

| Grignard Reaction | An alternative synthetic route involving the reaction of a trifluoromethyl-substituted Grignard reagent with a corresponding benzaldehyde, followed by oxidation. | nih.gov | |

| Structural Characterization | Nuclear Magnetic Resonance (NMR) | To confirm the molecular structure, including the precise positions of the trifluoromethyl groups (¹H, ¹³C, ¹⁹F NMR). | rsc.org |

| Mass Spectrometry (MS) | To determine the exact molecular weight and fragmentation pattern, confirming the chemical formula. | researchgate.netepa.gov | |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify characteristic functional groups, particularly the carbonyl (C=O) stretch. | acs.orgscialert.net | |

| Purity Analysis | High-Performance Liquid Chromatography (HPLC) / UPLC-MS/MS | To determine the purity of the synthesized compound and quantify it in various matrices. | researchgate.netepa.gov |

| Property Evaluation | UV-Vis Spectroscopy | To study its photophysical properties, including absorption maxima, which is relevant for photoinitiator applications. | acs.orgscialert.net |

This framework provides a systematic pathway to synthesize and characterize this compound, enabling a detailed understanding of its chemical and physical properties for potential applications.

Table 2: Comparison of Physical Properties of Bis(trifluoromethyl)benzophenone Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 21084-22-0 | C₁₅H₈F₆O | 318.21 | Data not widely published |

| 3,3'-Bis(trifluoromethyl)benzophenone | 1868-00-4 | C₁₅H₈F₆O | 318.21 | 100-102 |

Data for 3,3'-isomer sourced from PubChem and commercial supplier data. nih.govchemicalbook.com

Integration of Experimental and Computational Approaches

Modern research on perfluorinated compounds, including benzophenone derivatives, increasingly relies on a synergistic combination of experimental and computational methods. This integrated approach provides a more comprehensive understanding of molecular structure, reactivity, and properties than either method could alone.

Experimental studies involve the physical synthesis of the compounds, followed by characterization using techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography to determine their structure. orgsyn.org Reactivity and potential applications are explored through laboratory experiments, such as testing their efficacy as photoinitiators or as precursors in synthetic pathways. ontosight.ai

Computational chemistry, particularly Density Functional Theory (DFT), complements these experimental findings. nih.gov These theoretical models can predict molecular geometries, vibrational frequencies, and electronic properties, which can then be compared against experimental data for validation. nih.gov For complex systems, computational studies can elucidate reaction mechanisms and transition states that are difficult to observe experimentally. chemrxiv.orgnih.gov Molecular dynamics (MD) simulations are also used to study the behavior of these molecules in different environments, for instance, to understand how they interact with other molecules or surfaces. mdpi.com This dual approach is crucial for designing new materials and molecules with targeted properties.

Scope and Limitations of the Present Academic Review

This article focuses exclusively on the chemical compound this compound. The content is strictly confined to the topics outlined, providing a detailed overview of its context within perfluorinated benzophenone research and the methodologies used to study such compounds. The information presented is intended for a scientific audience interested in the specific chemical characteristics and research applications of this molecule.

This review is limited to the academic and research aspects of the compound. It does not include any information regarding dosage, administration, or specific adverse safety profiles. The content is based on available chemical research literature and databases, adhering to the specified source exclusions. The primary goal is to deliver a scientifically accurate and focused summary based on the provided structure.

Properties of this compound

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value |

| CAS Number | 21084-22-0 |

| Molecular Formula | C15H8F6O |

| Molecular Weight | 318.21 g/mol echemi.com |

| Appearance | White crystalline powder echemi.com |

| Melting Point | 95-97 °C echemi.com |

| Boiling Point | 326.4±42.0 °C at 760 mmHg echemi.com |

| Density | 1.4±0.1 g/cm3 echemi.com |

| Flash Point | 125.1±22.1 °C echemi.com |

Detailed Research Findings

Research on this compound and its isomers highlights their utility in various scientific domains. The trifluoromethyl groups enhance the performance of materials by improving durability and resistance to environmental factors. chemimpex.com These compounds are valuable as UV absorbers in coatings and plastics, protecting them from photodegradation. chemimpex.com They also serve as building blocks in the synthesis of advanced polymers for the electronics and aerospace industries and are used in creating fluorescent probes for biological imaging. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

[3-(trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F6O/c16-14(17,18)11-6-4-9(5-7-11)13(22)10-2-1-3-12(8-10)15(19,20)21/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBXNAPXNCBCQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352915 | |

| Record name | [3-(Trifluoromethyl)phenyl][4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21084-22-0 | |

| Record name | [3-(Trifluoromethyl)phenyl][4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4'-Bis(trifluoromethyl)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,4 Bis Trifluoromethyl Benzophenone

Classical and Contemporary Approaches to Trifluoromethylated Benzophenones

The construction of trifluoromethylated benzophenones can be achieved through several established and modern synthetic routes. These include classical organometallic reactions like Grignard additions and Friedel-Crafts acylations, as well as more contemporary methods such as palladium-catalyzed cross-coupling reactions. The choice of method often depends on the availability of starting materials, desired regioselectivity, and tolerance to the functional groups present.

Grignard Reagent-Based Synthesis

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds. libretexts.org In the context of trifluoromethylated benzophenones, this involves the reaction of a trifluoromethylphenylmagnesium halide with a suitable acylating agent.

The synthesis of trifluoromethyl-substituted aromatic ketones can be effectively achieved by reacting a trifluoromethylphenyl Grignard reagent with an acylating agent, such as a carboxylic anhydride (B1165640) or an acyl chloride. acs.orggoogle.com For the synthesis of 3,4'-bis(trifluoromethyl)benzophenone, this could involve the reaction of 3-(trifluoromethyl)phenylmagnesium halide with 4-(trifluoromethyl)benzoyl chloride or, conversely, 4-(trifluoromethyl)phenylmagnesium halide with 3-(trifluoromethyl)benzoyl chloride.

The formation of the Grignard reagent itself from halogenated trifluoromethylbenzenes can be challenging due to the reduced reactivity of the aryl halide. acs.org However, the use of additives like lithium chloride (LiCl) has been shown to promote the insertion of magnesium, facilitating the generation of these Grignard reagents in high yields. acs.orgresearchgate.net For instance, the conversion of chloro(trifluoromethyl)benzene to its corresponding Grignard reagent is significantly improved in the presence of LiCl. acs.org Once formed, the Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. Research has shown that reacting the Grignard reagent with a carboxylic anhydride can lead to the desired ketone in good yields. acs.orggoogleapis.com To prevent the formation of tertiary alcohol byproducts from a second addition of the Grignard reagent to the newly formed ketone, it is often necessary to use an excess of the acylating agent. orgsyn.org

| Reactant 1 | Reactant 2 | Catalyst/Additive | Product | Yield |

| 2-Trifluoromethylphenyl magnesium chloride | Carboxylic anhydride | LiCl | 2'-Trifluoromethyl-substituted aromatic ketone | 83% acs.org |

| 3,5-Bis(trifluoromethyl)bromobenzene | Acetic anhydride | Magnesium | 3,5-Bis(trifluoromethyl)acetophenone | High acs.org |

| 3-Bromobenzotrifluoride | Acetic anhydride | Magnesium | 3-Trifluoromethyl acetophenone | Good googleapis.com |

The preparation and handling of Grignard reagents, particularly those derived from trifluoromethylated aryl halides, require stringent safety protocols. researchgate.netorgsyn.org These reagents are highly reactive and pose several hazards.

Moisture and Air Sensitivity : Grignard reagents are extremely sensitive to moisture and protic solvents, including atmospheric water. sigmaaldrich.comcerritos.edu Contact with water results in a rapid, exothermic reaction that quenches the reagent and can generate flammable gases. sigmaaldrich.com All glassware must be scrupulously dried, and reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon). libretexts.orgfishersci.com

Flammability : The ethereal solvents typically used for Grignard reactions, such as diethyl ether and tetrahydrofuran (B95107) (THF), are highly flammable. sigmaaldrich.comfishersci.com The exothermic nature of Grignard reagent formation can lead to the solvent boiling, creating a significant fire and explosion risk, especially if air is present. sigmaaldrich.comcerritos.edu Therefore, proper temperature control and the use of spark-proof equipment are essential. fishersci.com

Thermal Instability of Trifluoromethylated Grignards : There are specific concerns regarding the thermal stability of trifluoromethylphenyl Grignard reagents. Reports indicate that these reagents can be prone to detonation, particularly upon loss of solvent contact or upon heating. researchgate.netorgsyn.org This instability is attributed to potential runaway exothermic side reactions. orgsyn.org Differential Thermal Analysis (DTA) studies have highlighted the potential for explosive decomposition. researchgate.net

Handling Precautions : Personal protective equipment (PPE), including safety glasses, face shields, and flame-resistant gloves, is mandatory. sigmaaldrich.comfishersci.com All manipulations should be performed in a chemical fume hood. fishersci.com Measures must be taken to prevent static discharge, such as grounding and bonding of equipment. sigmaaldrich.comfishersci.com In case of a spill, all ignition sources must be removed, and the area should be evacuated. sigmaaldrich.com

Friedel-Crafts Acylation with Trifluoromethylated Benzoyl Chlorides

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comorganic-chemistry.org In principle, this compound could be synthesized by reacting 3-(trifluoromethyl)benzoyl chloride with trifluoromethylbenzene or 4-(trifluoromethyl)benzoyl chloride with trifluoromethylbenzene.

However, this method faces significant limitations when applied to trifluoromethylated systems. The trifluoromethyl group is a powerful electron-withdrawing and deactivating group. acs.orgmasterorganicchemistry.com This deactivation reduces the nucleophilicity of the aromatic ring, making it much less reactive towards electrophilic attack. masterorganicchemistry.comlibretexts.org Friedel-Crafts acylation reactions typically fail on aromatic rings bearing strongly deactivating groups. masterorganicchemistry.comlibretexts.org

Furthermore, the trifluoromethyl group on the benzoyl chloride also deactivates the carbonyl group, making the formation of the highly electrophilic acylium ion intermediate more difficult. masterorganicchemistry.com While some Friedel-Crafts reactions can be performed on deactivated substrates under harsh conditions, the yields are often low, and the reaction may not proceed at all. researchgate.net The strong deactivation by the CF₃ group generally directs electrophilic attack to the meta-position, which would lead to undesired isomers if trifluoromethylbenzene were used as the substrate. acs.org

Alternative Carbon-Carbon Bond Formation Strategies

Given the challenges associated with classical methods, modern cross-coupling reactions provide powerful alternatives for the synthesis of complex diaryl ketones.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Hiyama reactions, are highly versatile methods for forming carbon-carbon bonds. edu.krdorganic-chemistry.org These reactions could be adapted to synthesize this compound. A plausible strategy would involve the coupling of an aryl organometallic reagent with an aryl halide.

For example, a Suzuki-Miyaura coupling could be employed by reacting 3-(trifluoromethyl)phenylboronic acid with 4-(trifluoromethyl)benzoyl chloride (or a related derivative) in the presence of a palladium catalyst. This type of carbonylative cross-coupling is a well-established method for ketone synthesis. Alternatively, a non-carbonylative cross-coupling to form the biaryl skeleton first, followed by oxidation of a benzylic methylene (B1212753) bridge, could be envisioned.

The key advantages of palladium-catalyzed methods include their high functional group tolerance, milder reaction conditions compared to Friedel-Crafts acylation, and high regioselectivity, which is dictated by the positions of the halide and the organometallic group on the starting materials. organic-chemistry.orgnih.gov Various palladium catalysts and ligands can be screened to optimize the reaction for electronically challenging substrates, such as those containing trifluoromethyl groups. mdpi.commdpi.comresearchgate.net Research has demonstrated the successful palladium-catalyzed coupling of various aryl halides and organometallic reagents to build complex molecular architectures. nih.govlabxing.com

Nucleophilic Substitution Reactions for Benzene (B151609) Ring Functionalization

The functionalization of benzene rings is a cornerstone of organic synthesis. While electrophilic aromatic substitution is common for electron-rich rings, the presence of strong electron-withdrawing groups, such as the trifluoromethyl (-CF3) group, fundamentally alters the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). youtube.com The trifluoromethyl group deactivates the ring towards electrophilic attack but activates it for attack by nucleophiles, particularly at the ortho and para positions.

In the context of synthesizing this compound, SNAr presents a viable strategy for introducing one of the trifluoromethylated phenyl moieties. Polyfluoroarenes are particularly reactive towards SNAr, where a fluoride (B91410) ion acts as the leaving group. nih.gov This reaction offers a transition-metal-free pathway to create new carbon-carbon or carbon-heteroatom bonds. nih.gov The reaction typically proceeds via a Meisenheimer complex, a stabilized anionic intermediate, whose formation is facilitated by the electron-withdrawing nature of the substituents on the aromatic ring.

For instance, a potential synthetic route could involve the reaction of a nucleophile derived from 1-bromo-3-(trifluoromethyl)benzene with a suitably activated 4-(trifluoromethyl)benzoyl derivative. Alternatively, a nucleophilic attack from a 4-(trifluoromethyl)phenyl organometallic reagent onto an electrophilic carbonyl carbon attached to a 3-(trifluoromethyl)phenyl ring could be envisioned. The efficiency of such SNAr reactions is highly dependent on the nature of the nucleophile, the solvent, and the specific substitution pattern of the fluoroarene. nih.govnih.gov Recent advances have even demonstrated that organic photoredox catalysis can enable the nucleophilic substitution of unactivated fluoroarenes under mild conditions, expanding the scope of this classical reaction. nih.gov

Stereoselective and Enantioselective Synthesis Approaches

While the target molecule, this compound, is itself achiral, the principles of stereoselective and enantioselective synthesis are highly relevant for the preparation of its chiral derivatives, particularly the corresponding chiral benzhydrols (diaryl methanols). The asymmetric reduction of the prochiral carbonyl group is a key transformation that yields optically active products, which are valuable intermediates in the pharmaceutical industry.

The enantioselective hydrogenation of unsymmetrical benzophenones is a powerful tool for producing chiral benzhydrols with high optical purity. acs.orgnih.gov This is typically achieved using transition metal catalysts complexed with chiral ligands. Various catalytic systems have been developed that demonstrate excellent activity and enantioselectivity.

For example, manganese(I) catalysts bearing imidazole-based chiral PNN tridentate ligands have been shown to effectively catalyze the asymmetric hydrogenation of unsymmetrical benzophenones with outstanding activity and up to >99% enantiomeric excess (ee). acs.org Similarly, iridium-based catalysts with f-phamidol-derived ligands and ruthenium complexes with chiral diamine ligands have also been successfully employed for this transformation, yielding chiral diarylmethanols in high yields and enantioselectivities. nih.govacs.org These reactions are often performed under mild conditions and tolerate a wide range of functional groups. The development of chiral Brønsted acid catalysts, such as those derived from phosphoric acid, has also enabled enantioselective reactions like the Friedel-Crafts acylation, providing another pathway to chiral aromatic compounds. numberanalytics.comrsc.org

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Manganese(I) with Chiral PNN Ligand | Unsymmetrical Benzophenones | Up to >99% | acs.org |

| Iridium with f-phamidol Ligand | Unsymmetrical Benzophenones | Up to >99% | nih.gov |

| Ruthenium with BINAP/Chiral Diamine | Ortho-substituted Benzophenones | High ee | acs.org |

| Chiral Phosphoric Acid | Aza-Friedel-Crafts Reactions | Up to 97% | rsc.org |

Diastereoselective control becomes crucial when a molecule already possesses a stereocenter and a new one is created. In the context of derivatives of this compound, if one of the aromatic rings or a substituent contained a chiral auxiliary, subsequent reactions could be directed to favor the formation of one diastereomer over another.

Furthermore, radical cascade reactions involving trifluoromethylation have been developed that exhibit high diastereoselectivity. For example, the visible-light-induced radical trifluoromethylation/sulfuration/cyclization of 1,6-enynes can form three new chemical bonds in a single step with excellent diastereoselectivity. rsc.org While not a direct synthesis of the target benzophenone (B1666685), this methodology illustrates the advanced strategies available for controlling stereochemistry during the introduction of a trifluoromethyl group into a molecular scaffold. rsc.org Such principles could be applied to the synthesis of complex derivatives where precise spatial arrangement of functional groups is required.

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles into synthetic design aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. hilarispublisher.com The synthesis of benzophenones and other ketones has been a focus for the application of these principles.

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions can lead to improved efficiency, easier purification, and a significantly lower environmental footprint. researchgate.net Microwave irradiation is often employed in these methodologies to accelerate reaction rates. tandfonline.comtandfonline.com

A new, rapid, and efficient solvent-free method for synthesizing α,β-unsaturated ketones involves the reaction of acetals with aryl ketones using Lewis acids as catalysts under microwave irradiation, affording products in good to excellent yields. tandfonline.comtandfonline.com Another innovative approach is "grindstone chemistry," where reactants are simply ground together, sometimes with a catalytic amount of acid, to produce the desired product stereoselectively and without any organic solvent. rsc.org These techniques demonstrate the potential for synthesizing ketone frameworks, like that of this compound, while adhering to green chemistry standards.

Catalysis is a fundamental pillar of green chemistry, offering pathways to reactions with higher atom economy, lower energy consumption, and reduced waste generation. researchgate.net The development of highly efficient and recyclable catalytic systems is a key area of research.

For the synthesis of benzophenones, a green method utilizes hydrogen peroxide (H₂O₂), a clean oxidant, with an iron acetate (B1210297) catalyst and glacial acetic acid as a solvent under microwave irradiation. researchgate.net This system can produce benzophenone with a yield of 87.7% in just 20 minutes. researchgate.net In another approach, highly stable and recyclable iron(III) triflate has been used as an efficient catalyst for the solvent-free synthesis of β-enamino ketones and esters. researchgate.net For aerobic oxidations, bimetallic Au-Pd nanoparticles supported on porous carbon have shown high activity for the solvent-free conversion of benzylic compounds into ketones using molecular oxygen, offering a cost-efficient and environmentally friendly process. mdpi.com

| Catalytic System | Reaction Type | Key Green Feature(s) | Reference |

| Iron Acetate / H₂O₂ | Oxidation of Diphenylmethane | Clean oxidant (H₂O₂), microwave irradiation | researchgate.net |

| Iron(III) Triflate | Synthesis of β-enamino ketones | Solvent-free, recyclable catalyst | researchgate.net |

| Au-Pd Nanoparticles | Aerobic Oxidation | Solvent-free, uses O₂ as oxidant | mdpi.com |

| Lewis Acids | Synthesis of α,β-unsaturated ketones | Solvent-free, microwave irradiation | tandfonline.comtandfonline.com |

Scale-Up and Process Chemistry Considerations

The transition from laboratory-scale synthesis to industrial production of this compound requires a thorough evaluation of reaction parameters to ensure safety, efficiency, cost-effectiveness, and environmental sustainability. The primary synthetic route to benzophenones is the Friedel-Crafts acylation, and its application to trifluoromethylated substrates demands specific process optimizations.

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. mdpi.comnih.govresearchgate.net In the context of this compound, this would typically involve the reaction of 3-(trifluoromethyl)benzoyl chloride with trifluoromethylbenzene in the presence of a Lewis acid catalyst. However, the deactivating nature of the trifluoromethyl group presents a significant hurdle, often requiring harsh reaction conditions that can be problematic on an industrial scale. hovione.com

Catalyst Selection and Loading:

The choice of Lewis acid catalyst is critical. While aluminum chloride (AlCl₃) is a traditional and potent catalyst for Friedel-Crafts reactions, its use in large-scale processes is associated with several drawbacks, including the generation of large volumes of corrosive waste and difficulties in catalyst removal and recycling. researchgate.net For trifluoromethylated substrates, superacids like trifluoromethanesulfonic acid (TfOH) have shown superior catalytic activity, often allowing for lower reaction temperatures and shorter reaction times. mdpi.com The optimization of catalyst loading is a key parameter to balance reaction efficiency with cost and environmental impact.

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| AlCl₃ | 150 | 1,2-Dichloroethane | 80 | 24 | 65 |

| FeCl₃ | 120 | Nitromethane | 60 | 36 | 58 |

| TfOH | 100 | None (neat) | 50 | 12 | 85 |

| TfOH | 50 | None (neat) | 50 | 24 | 78 |

| Zeolite H-Beta | 20 wt% | Toluene | 110 | 48 | 45 |

Solvent and Temperature Profile:

The selection of an appropriate solvent is crucial for managing reaction exotherms, ensuring solubility of reactants, and facilitating product isolation. Chlorinated solvents are common but are facing increasing environmental scrutiny. The use of the catalyst itself as the reaction medium, particularly with superacids like TfOH, can be an effective strategy to intensify the process and simplify downstream processing. mdpi.com Temperature control is paramount for preventing side reactions and ensuring product quality. A carefully controlled temperature profile, often involving a gradual ramp-up, is typically employed in large-scale reactors.

Reactant Stoichiometry and Addition Rate:

Precise control over the stoichiometry of the reactants is essential to maximize the yield of the desired product and minimize the formation of impurities. In a large-scale setting, the acylating agent is often added portion-wise or via a controlled feed to manage the reaction exotherm and maintain a consistent reaction profile.

The industrial production of compounds bearing trifluoromethyl groups is fraught with challenges that stem from the unique properties of these moieties and the reagents used to introduce them.

Cost and Availability of Trifluoromethylating Agents:

Harsh Reaction Conditions and Material Compatibility:

The synthesis of trifluoromethylated aromatics often requires aggressive reagents and conditions. For instance, the classical Swarts reaction, a historical method for producing benzotrifluorides, involves the use of hazardous materials like hydrogen fluoride (HF). nih.gov Such conditions necessitate the use of specialized, corrosion-resistant reactors and equipment, adding to the capital cost of production.

Impurity Profile and Purification:

The synthesis of poly-trifluoromethylated compounds can lead to the formation of isomeric byproducts, which can be challenging to separate from the desired product due to their similar physical properties. The presence of two trifluoromethyl groups in this compound can direct acylation to different positions, leading to a mixture of isomers that require sophisticated purification techniques, such as fractional distillation or crystallization, to achieve the desired product purity.

Environmental and Safety Considerations:

The industrial synthesis of trifluoromethylated compounds must adhere to strict environmental and safety regulations. The use of hazardous reagents, the generation of acidic waste streams, and the potential for runaway reactions are all critical factors that need to be carefully managed through robust process design, control, and waste treatment protocols. The move towards greener and more sustainable synthetic methods, such as the use of solid acid catalysts or continuous flow processes, is a key trend in addressing these challenges. researchgate.net

Mechanistic Elucidation of Reactions Involving 3,4 Bis Trifluoromethyl Benzophenone

Photochemical Reaction Pathways

The photochemistry of 3,4'-Bis(trifluoromethyl)benzophenone is governed by the absorption of light, leading to the formation of an excited state that can initiate subsequent chemical reactions.

Photoexcitation and Triplet State Formation in Benzophenones

Like other benzophenone (B1666685) derivatives, the absorption of UV light by this compound initiates a series of photophysical events. Upon excitation, the molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). Benzophenones are known for their highly efficient intersystem crossing (ISC) from the excited singlet state to a more stable triplet excited state (T₁). edinst.com This triplet state is the primary precursor for the subsequent photochemical reactions.

The initial photoexcitation of benzophenones typically involves the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital of the carbonyl group, a process known as an n-π* transition. edinst.com This transition results in the formation of the first excited singlet state, S₁(n,π). edinst.combgsu.edu Following this excitation, the molecule undergoes a rapid and efficient intersystem crossing to the lowest triplet state, T₁(n,π). Experimental and computational studies confirm that trifluoromethyl-substituted benzophenone derivatives react via this n–π* excited triplet state. acs.org This triplet state possesses a biradicaloid character, with unpaired electron density localized on the carbonyl oxygen and the aromatic system, making it highly reactive.

The presence of trifluoromethyl (CF₃) groups significantly influences the photophysical and photochemical properties of the benzophenone core. acs.orgnih.gov These electron-withdrawing groups can alter the energy levels of the excited states and affect the lifetime and reactivity of the triplet state. acs.org Fluorination is known to modify the photophysical properties of compounds, including enhancing photostability. nih.gov In the case of trifluoromethylated benzophenones, the substitution has a remarkable effect on the kinetics of subsequent photoreduction reactions. acs.org The CF₃ groups are not π-conjugative but exert a strong inductive effect, which can stabilize the resulting ketyl radical formed after hydrogen abstraction, thereby influencing the reaction's thermodynamics and kinetics. acs.orgrsc.org The triplet state lifetime is a critical parameter and can be affected by factors such as temperature and the presence of quenchers. edinst.comedinst.com For benzophenone itself, the triplet lifetime can range from microseconds at room temperature to milliseconds at lower temperatures. edinst.com

| Compound | Triplet Energy (E_T) | Intersystem Crossing Quantum Yield (Φ_ISC) | Triplet Lifetime (τ_T) |

| Benzophenone | ~69 kcal/mol | ~1.0 edinst.com | ~10-20 µs (in solution) nih.govacs.org |

| Di-para-trifluoromethyl-benzophenone | Data not available | High (inferred) acs.org | Data not available |

Hydrogen Atom Transfer (HAT) Mechanisms

The highly reactive T₁(n,π*) triplet state of benzophenones is a potent hydrogen atom abstractor. cell.com This process, known as a hydrogen atom transfer (HAT) reaction, is a key step in many of their photochemical transformations, such as photoreduction in the presence of a suitable hydrogen donor. cell.comcell.com

The rate of hydrogen abstraction by the excited benzophenone triplet from C-H bonds is dependent on several factors, including the strength of the C-H bond being broken and the stability of the radicals being formed. acs.orgcell.com Studies on trifluoromethyl-substituted benzophenones have shown that the rate coefficients of photoreduction are substantially affected by the substituents. acs.org This effect is attributed to changes in the activation energy of the process, which correlates with the reaction enthalpies. acs.org The determining factor is the stability of the aromatic ketyl radical formed upon hydrogen abstraction. acs.org The electron-withdrawing trifluoromethyl groups can influence this stability.

The general mechanism for the photoreduction of benzophenone (BP) by an alcohol (R₂CHOH) is as follows:

Photoexcitation & ISC: BP + hν → ¹BP* → ³BP*

Primary HAT: ³BP* + R₂CHOH → BPH• + R₂C•OH (Primary Photoreduction)

Secondary Reaction: ³BP* + R₂C•OH → BPH• + R₂C=O (Secondary Photoreduction) acs.org

Research on the photoreduction of di-para-trifluoromethyl-benzophenone by isopropyl alcohol in acetonitrile has provided specific kinetic parameters. acs.org The rate of the primary photoreduction step changes in parallel with the reaction enthalpies, highlighting thermodynamic control. acs.org

Table 2: Kinetic Data for the Photoreduction of Benzophenone Derivatives by Isopropyl Alcohol (Source: The Journal of Physical Chemistry A) acs.org

| Benzophenone Derivative | Primary Reaction Rate Coefficient (k_primary) [M⁻¹s⁻¹] | Activation Energy (E_a) [kJ/mol] | Reaction Enthalpy (ΔH) [kJ/mol] |

| Unsubstituted | 1.3 x 10⁶ | 15.1 | -26.9 |

| Di-para-trifluoromethyl | 1.1 x 10⁶ | 17.5 | -21.9 |

The solvent environment plays a crucial role in the photoreactions of benzophenones. nih.govrsc.org The solvent can influence the character of the triplet excited state and the kinetics of the HAT reaction. researchgate.net For instance, in hydrogen-bonding solvents like hexafluoroisopropanol (HFIP), the nature of the lowest triplet excited state of benzophenone can shift from a pure n,π* character to one with significant π,π* character. researchgate.net This change in character dramatically reduces the rate of hydrogen abstraction from good hydrogen donors like 2-propanol. researchgate.net Conversely, for other quenching mechanisms like electron transfer, the reactivity can be greatly enhanced in such solvents. researchgate.net The binding of the aliphatic ketyl radical (formed in the primary step) to a solvent molecule through a hydrogen bond is also a critical parameter that influences the rate of the secondary photoreduction step. acs.org Therefore, the choice of solvent can be used to tune the photochemical reactivity of this compound.

Electron Transfer Processes and Radical Formation

The photochemistry of benzophenones is fundamentally governed by the reactivity of their triplet excited state. Upon absorption of ultraviolet light, this compound is promoted to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing to the more stable triplet state (T₁). This triplet state has a diradical character and is a potent hydrogen atom abstractor. cell.com In the presence of a suitable hydrogen donor (R-H), the excited benzophenone can abstract a hydrogen atom to form a benzhydrol-derived ketyl radical and a substrate-derived radical (R•). acs.orghilarispublisher.com

The presence of two strongly electron-withdrawing trifluoromethyl (-CF₃) groups significantly influences this process. These groups increase the electron deficiency of the carbonyl oxygen in the triplet state, enhancing its capacity for hydrogen atom abstraction compared to unsubstituted benzophenone. The resulting ketyl radical is also stabilized by the inductive effects of the -CF₃ groups.

Photoinduced Electron Transfer (PET)

Photoinduced electron transfer (PET) is a key process initiated by the excited triplet state of benzophenones. nih.govoup.com In a PET reaction, the excited molecule acts as either an electron acceptor or donor. Given the presence of the two powerful electron-withdrawing -CF₃ groups, the triplet state of this compound is a strong electron acceptor. nih.gov

When it interacts with an electron donor (D), an electron is transferred to the excited benzophenone, creating a benzophenone radical anion and a donor radical cation (D•⁺). acs.org This process can be represented as: (CF₃)₂-BP + hν → (CF₃)₂-BP* (CF₃)₂-BP* + D → [(CF₃)₂-BP]•⁻ + D•⁺

Radical-Polar Crossover Mechanisms

Radical-polar crossover (RPC) describes a reaction sequence where a radical intermediate is converted into an ionic intermediate (or vice versa) through a single-electron transfer event. nih.govthieme-connect.de This concept has gained significant traction, particularly in the field of photoredox catalysis, as it allows for the combination of radical and ionic reaction pathways in a single transformation. researchgate.netcell.comnih.gov

In the context of this compound, a radical intermediate, such as the ketyl radical formed via hydrogen abstraction, can undergo a crossover to a polar species. For instance, the ketyl radical could be reduced by a suitable reducing agent to form a carbanion. The trifluoromethyl groups play a crucial role in this step by stabilizing the negative charge on the resulting anion through their strong inductive electron-withdrawing effect. This stabilization makes the reduction more favorable and facilitates the crossover from a radical to an anionic pathway, enabling subsequent reactions with electrophiles.

Thermal Reaction Mechanisms

Nucleophilic and Electrophilic Pathways

In the absence of light, the reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon. The significant partial positive charge on this carbon makes it a prime target for attack by nucleophiles. Common nucleophilic addition reactions at the carbonyl group include the formation of alcohols (via reaction with organometallic reagents), cyanohydrins, and hemiacetals.

The aromatic rings of the benzophenone core can potentially react via electrophilic aromatic substitution. However, the powerful deactivating effect of both the carbonyl group and the trifluoromethyl substituents makes the rings highly electron-deficient and thus very unreactive towards common electrophiles.

Role of Substituent Effects (Trifluoromethyl Groups) on Reactivity

The two trifluoromethyl (-CF₃) groups are the dominant drivers of the chemical reactivity of this compound. Their influence stems primarily from a strong inductive electron-withdrawing effect (-I effect).

Key effects on reactivity include:

Enhanced Carbonyl Electrophilicity : The -CF₃ groups significantly withdraw electron density from the entire molecule, most notably from the carbonyl carbon. This greatly enhances its electrophilicity, making the compound more susceptible to nucleophilic attack compared to unsubstituted benzophenone. nih.govmdpi.com The hydration of ketones to gem-diols, for example, is known to be much more favorable for ketones bearing electron-withdrawing groups. ic.ac.uk

Increased Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. nih.gov This property is often exploited in medicinal chemistry to improve the pharmacokinetic profiles of drug candidates.

Stabilization of Anionic Intermediates : As discussed in the PET and RPC sections, the electron-withdrawing nature of -CF₃ groups stabilizes adjacent negative charges, which is critical in many reaction mechanisms.

Deactivation of Aromatic Rings : Both -CF₃ groups strongly deactivate their respective aromatic rings towards electrophilic substitution.

| Property | Effect of Trifluoromethyl Groups |

| Carbonyl Carbon | Increased electrophilicity (more reactive to nucleophiles) |

| Aromatic Rings | Deactivated towards electrophilic substitution |

| Radical Anion | Stabilized, favoring Photoinduced Electron Transfer |

| Anionic Intermediates | Stabilized, favoring Radical-Polar Crossover |

| Metabolic Stability | Increased due to strong C-F bonds |

Spectroscopic Techniques for Mechanistic Interrogation

Elucidating the complex, often short-lived, intermediates in the reactions of this compound requires specialized spectroscopic techniques.

Transient Absorption (TA) Spectroscopy : This is a powerful tool for detecting short-lived excited states and radical intermediates. nd.edu Femtosecond and nanosecond TA allows for the direct observation of the singlet and triplet excited states, as well as the ketyl radicals and radical ions formed during photochemical reactions. oup.combgsu.eduedinst.com For instance, the triplet state of benzophenone has a characteristic absorption maximum around 530 nm, while the ketyl radical absorbs around 545 nm. oup.comacs.org

Time-Resolved Resonance Raman (TR³) Spectroscopy : TR³ spectroscopy provides detailed structural information about transient species by probing their vibrational modes. escholarship.orgacs.org This technique can distinguish between different intermediates (e.g., excited triplet state vs. ketyl radical) by identifying their unique vibrational fingerprints, offering deeper mechanistic insight than TA spectroscopy alone. acs.orgworldscientific.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are indispensable for characterizing the final, stable products of thermal and photochemical reactions. hilarispublisher.comresearchgate.net ¹⁹F NMR, in particular, is highly sensitive to the electronic environment of the trifluoromethyl groups and can provide valuable information about the outcome of reactions involving this moiety.

Infrared (IR) Spectroscopy : IR spectroscopy is useful for monitoring the progress of reactions by observing the disappearance of the strong carbonyl (C=O) stretching band (typically around 1660 cm⁻¹) of the benzophenone starting material and the appearance of new bands, such as the broad O-H stretch of an alcohol product. hilarispublisher.comoregonstate.eduijpda.org

| Technique | Intermediates/Products Detected | Information Gained |

| Transient Absorption | Excited singlet/triplet states, radical ions, ketyl radicals | Lifetimes, kinetics of formation and decay |

| Time-Resolved Raman | Excited states, radical intermediates | Vibrational structure, bonding changes |

| NMR Spectroscopy | Stable final products | Definitive structural characterization |

| IR Spectroscopy | Starting materials, stable products | Functional group transformation (e.g., C=O to C-OH) |

Time-Resolved Spectroscopy (e.g., FT-IR Spectroscopy)

Time-resolved infrared (TR-IR) spectroscopy is a powerful technique for studying the mechanism of photoinduced reactions by providing structural information on short-lived intermediates. nih.govunipr.it In reactions involving benzophenones, TR-IR can monitor the dynamics of the carbonyl (C=O) group, which is a key reactive center. For instance, in photochemical reactions, the ground-state C=O stretching vibration, typically observed around 1650-1720 cm⁻¹ for aromatic ketones, can be monitored for its disappearance upon photoexcitation. researchgate.netoregonstate.eduasianpubs.org

Upon laser flash excitation of a benzophenone derivative, transient species such as triplet states or ketyl radicals are formed. researchgate.net Each of these intermediates possesses a unique vibrational signature. Time-resolved techniques allow for the observation of the decay of the ground-state benzophenone signal and the concurrent rise and subsequent decay of signals corresponding to these intermediates. unipr.it For example, the formation of a ketyl radical, a common intermediate in hydrogen abstraction reactions by photoexcited benzophenones, would be indicated by the appearance of new vibrational bands characteristic of the C-O single bond and the altered aromatic ring vibrations. researchgate.netacs.org By analyzing the spectral evolution on timescales from picoseconds to milliseconds, a kinetic profile of the reaction can be constructed, revealing the sequence of events and the lifetimes of the transient species.

Table 1: Application of Time-Resolved FT-IR in Benzophenone Reaction Analysis

| Technique | Information Obtained | Typical Wavenumber Range Monitored (cm⁻¹) | Relevant Species |

| Step-Scan FT-IR | Structural information of intermediates, kinetic data | 1600-1750 | Ground-state benzophenone (C=O stretch) |

| Ultrafast TR-IR | Formation and decay of excited states and primary intermediates | 1500-1700 | Triplet excited states, ketyl radicals |

| Nanosecond TR-IR | Observation of longer-lived intermediates and product formation | 1200-1600 | Ketyl radicals, photohydration products |

NMR Spectroscopy for Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the stable-state analysis of reaction pathways, providing detailed structural elucidation of starting materials, final products, and, in some cases, stable intermediates. unl.eduyoutube.com For this compound, a multi-nuclear NMR approach (¹H, ¹³C, and ¹⁹F) is particularly informative.

¹H and ¹³C NMR are used to map the changes in the aromatic and carbonyl environments. The ¹³C NMR spectrum of an aromatic ketone shows a characteristic carbonyl carbon signal far downfield, typically between 190-220 ppm. oregonstate.edufiveable.me Changes in the substitution pattern on the aromatic rings during a reaction will lead to predictable shifts in the signals of the aromatic protons and carbons, allowing for the precise determination of product structures.

The presence of two trifluoromethyl (-CF₃) groups provides a powerful diagnostic tool in ¹⁹F NMR spectroscopy. The chemical shifts of the fluorine nuclei are highly sensitive to their electronic environment. Any transformation that alters the electron density at the 3- or 4'-positions of the benzophenone core will cause a significant shift in the corresponding ¹⁹F NMR signals. By acquiring NMR spectra of the reaction mixture at various time points, it is possible to monitor the disappearance of the starting material and the appearance of products, thereby tracking the reaction's progress and identifying the major and minor products formed. researchgate.net

Table 2: Characteristic NMR Spectral Data for Aromatic Ketone Analysis

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

| ¹H | 7.0 - 8.5 (Aromatic) | Elucidation of substitution patterns on the phenyl rings. |

| ¹³C | 120 - 140 (Aromatic C), 190 - 220 (Carbonyl C) | Confirms the ketone backbone and aromatic structure. oregonstate.edu |

| ¹⁹F | -55 to -70 (Aromatic -CF₃) | Highly sensitive probe for changes in the electronic environment of the trifluoromethyl groups. |

Advanced Mass Spectrometry for Intermediate Identification

Advanced mass spectrometry (MS) techniques, particularly when coupled with soft ionization methods like electrospray ionization (ESI) or chemical ionization (CI), are crucial for detecting and characterizing transient or low-abundance reaction intermediates. rsc.orgstanford.edu The high sensitivity of MS allows for the detection of species that may be too short-lived or in too low a concentration to be observed by NMR or IR spectroscopy. rsc.org

In studying reactions of this compound (MW: 318.21 g/mol ), MS can identify potential intermediates by their mass-to-charge (m/z) ratio. nist.gov For example, in a photoreduction reaction where a hydrogen atom is abstracted, the resulting ketyl radical could be detected after ionization. Subsequent fragmentation analysis (MS/MS) can provide structural information about these detected ions. By subjecting a parent ion corresponding to a suspected intermediate to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced, which can help confirm its structure. This methodology is invaluable for piecing together complex reaction pathways where multiple intermediates may be involved. rsc.org

Computational Chemistry in Mechanistic Studies

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) has become a cornerstone of mechanistic chemistry, providing detailed energetic profiles of reaction pathways. mdpi.com By calculating the energies of reactants, transition states, intermediates, and products, DFT can be used to map the entire potential energy surface of a reaction involving this compound. nih.govnih.gov This allows for the determination of activation energy barriers, which are directly related to reaction rates, and the relative thermodynamic stabilities of intermediates.

Table 3: Role of DFT in Mechanistic Analysis

| DFT Calculation Type | Output/Insight | Application to Reaction Mechanism |

| Geometry Optimization | Minimum energy structures of reactants, intermediates, products. | Provides stable-state geometries. |

| Transition State Search | Saddle point on the potential energy surface, transition state geometry. | Identifies the structure at the peak of the energy barrier. |

| Frequency Calculation | Vibrational frequencies, zero-point energies, confirmation of minima/saddle points. | Confirms identity of stationary points and provides thermodynamic corrections. |

| Reaction Pathway Following (e.g., IRC) | Connects transition state to reactants and products. | Verifies that a found transition state links the correct species on the reaction coordinate. |

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

While DFT is excellent for analyzing static structures, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including the explicit effects of solvent and temperature. amanote.com For reactions of this compound in solution, MD simulations can model the solvation shell around the molecule and analyze how solvent molecules interact with the reactant, particularly with the polar carbonyl group and the trifluoromethyl substituents. nih.gov

These simulations can reveal how the solvent influences the conformational flexibility of the benzophenone, such as the dihedral angle between the two phenyl rings, which can in turn affect reactivity. By running simulations, researchers can understand how specific solute-solvent interactions, like hydrogen bonding in protic solvents, might stabilize or destabilize transition states and intermediates, thereby altering the reaction pathway or rate. nih.govmdpi.com This level of detail is critical for translating gas-phase computational models to real-world solution-phase chemistry.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

The Kinetic Isotope Effect (KIE) is a powerful experimental tool used to determine whether a particular bond is broken or formed in the rate-determining step (RDS) of a reaction. osti.gov This is achieved by measuring the change in the reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., replacing hydrogen with deuterium). libretexts.org

If a C-H bond is broken in the RDS of a reaction involving this compound (for example, in a hydrogen abstraction from a solvent molecule), replacing that hydrogen with deuterium will typically result in a significantly slower reaction rate. This is known as a primary KIE (kH/kD > 1). libretexts.orgbaranlab.org The magnitude of the KIE can provide information about the geometry of the transition state. If no significant change in rate is observed upon isotopic substitution, it suggests that the C-H bond is not broken in the rate-determining step. epfl.ch This experimental data is crucial for validating reaction mechanisms proposed by spectroscopic or computational methods.

Computational Studies on 3,4 Bis Trifluoromethyl Benzophenone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the properties of molecules at the electronic level. aps.orgescholarship.org These methods provide deep insights into electronic structure, reactivity, and spectroscopic characteristics. For a molecule like 3,4'-Bis(trifluoromethyl)benzophenone, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to predict its behavior. biointerfaceresearch.com

Electronic Structure Analysis (HOMO-LUMO Gaps)

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs). scialert.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scialert.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's properties. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. longdom.org Conversely, a small energy gap suggests the molecule is more reactive and more easily polarizable. scialert.net The energy gap helps to explain the charge transfer interactions that occur within the molecule. scialert.net

For substituted benzophenones, the nature and position of the substituent groups significantly influence the HOMO-LUMO gap. Electron-withdrawing groups, such as the trifluoromethyl (-CF₃) group, generally lower the energies of both the HOMO and LUMO. This effect can lead to a smaller energy gap compared to the unsubstituted benzophenone (B1666685), thereby increasing its reactivity and affecting its photochemical properties. scialert.netiaea.org A linear relationship has often been established between the experimentally measured reduction potentials of various benzophenones and their DFT-calculated LUMO energies, highlighting the predictive power of these calculations. iaea.org

Interactive Table: Conceptual Global Reactivity Descriptors This table outlines key quantum chemical parameters derived from HOMO and LUMO energies that are used to describe the global reactivity of a molecule.

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | χ²/(2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

Frontier Molecular Orbital Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO of one reactant and the LUMO of another. scialert.net The theory posits that the most significant contributions to the interaction energy during a chemical reaction come from these frontier orbitals. The symmetry, energy, and spatial distribution of the HOMO and LUMO are key to predicting the feasibility and outcome of a reaction.

In the case of this compound, the distribution of the HOMO and LUMO would be crucial for predicting its behavior in various reactions. The LUMO is expected to be localized primarily around the electron-deficient carbonyl group and the phenyl ring bearing the -CF₃ group at the para-position, making these sites susceptible to nucleophilic attack. The HOMO, conversely, would be distributed across the π-system of the molecule. The electrophilic nature of the trifluoromethyl radical (CF₃•) makes it less likely to react with electron-deficient systems unless activated, for instance, through photochemistry. beilstein-journals.org

Vibrational Analysis and Spectroscopic Correlations (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds. biointerfaceresearch.com Quantum chemical calculations are instrumental in assigning the observed spectral bands to specific molecular vibrations. By computing the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated that, when compared with the experimental spectrum, allows for a detailed and accurate assignment of vibrational modes. biointerfaceresearch.comnih.gov

For a molecule with the structure of this compound, key vibrational modes would include:

C=O Stretch: A strong, characteristic band in the FT-IR spectrum, typically around 1650-1670 cm⁻¹, associated with the carbonyl group.

C-F Stretches: Strong absorptions in the infrared spectrum, usually found in the 1100-1350 cm⁻¹ region, arising from the two trifluoromethyl groups.

Aromatic C-H Stretches: Typically observed above 3000 cm⁻¹.

Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Studies on the related isomer, 3,3'-Bis(trifluoromethyl)benzophenone, have successfully used DFT calculations to analyze its FT-IR and FT-Raman spectra, showing good agreement between theoretical and experimental values and enabling a complete vibrational assignment. nih.govresearchgate.net

Molecular Modeling and Simulation

Geometry Optimization and Conformational Landscapes

Geometry optimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy, known as the ground-state equilibrium geometry. ufms.br For flexible molecules like benzophenones, which have rotatable bonds, this involves exploring the conformational landscape to identify the most stable conformer(s). nih.gov

The key degrees of freedom in benzophenone derivatives are the two dihedral angles describing the rotation of the phenyl rings relative to the plane of the central carbonyl group. sci-hub.se In unsubstituted benzophenone, the phenyl rings are twisted out of the plane to relieve steric hindrance between the ortho-hydrogens, resulting in a non-planar, propeller-like shape. For this compound, computational modeling would be used to find the specific dihedral angles that minimize steric repulsion and optimize electronic interactions, leading to the most stable conformation. sci-hub.se

Solvation Models and Environmental Effects on Reactivity

Chemical reactions are most often carried out in a solvent, and the surrounding solvent molecules can significantly influence the reactivity, stability, and geometric structure of the solute. researchgate.net Computational solvation models are used to simulate these environmental effects.

One common approach is the use of implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM). In this method, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This allows for the calculation of electrostatic interactions between the solute and the solvent. nih.gov

For a polar molecule like this compound, the solvent polarity is expected to have a notable impact on its properties. For instance, studies on the 3,3'-isomer have shown that calculations in different solvents (like DMSO and Chloroform) can be performed to understand how the environment affects electronic transitions and spectral properties. nih.gov Similarly, the dipole moment of unsubstituted benzophenone has been shown to vary in different solvents due to differing dielectric constants. longdom.org Such models are crucial for accurately predicting reactivity and spectroscopic behavior in a realistic chemical environment.

Structure-Activity/Property Relationship (SAR/SPR) Studies

Quantitative Structure-Activity Relationship (QSAR) for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) models are computational and mathematical tools used to predict the biological activity of chemical compounds based on their molecular structures. researchgate.netmdpi.com In drug discovery, QSAR is a key component of ligand-based design, helping to identify how a chemical's structure relates to its physical properties and biological effects. mdpi.comnih.gov These models establish a mathematical relationship between the physicochemical properties or structural features of molecules and their biological potency, such as the concentration required to produce a specific biological response. wikipedia.org By analyzing a dataset of compounds with known activities, QSAR can forecast the efficacy of new, unsynthesized molecules, thereby guiding lead optimization and screening for drug-like properties. nih.govnih.gov

The benzophenone scaffold has been the subject of extensive SAR studies to develop novel therapeutic agents. A notable example is the exploration of benzophenone derivatives as potent nonnucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. acs.orgnih.gov In these studies, researchers systematically modified the A, B, and C rings of the benzophenone structure to understand the impact on antiviral activity. acs.org A key finding confirmed that the benzophenone core occupies the nonnucleoside binding pocket of the HIV reverse transcriptase. acs.org

The introduction of trifluoromethyl groups was specifically investigated to explore their impact on potency against both wild-type and drug-resistant viral strains. acs.org While the research did not focus exclusively on this compound, it did create analogues with trifluoromethyl groups to replace other substituents like the p-chloro group. acs.org These studies demonstrated that trifluoro-based compounds were active against both wild-type and nevirapine-resistant viruses. acs.org The research culminated in the identification of inhibitors with extremely potent activity, with IC₅₀ values in the nanomolar and even sub-nanomolar range against wild-type HIV and clinically relevant mutant strains like K103N and Y181C. acs.orgnih.gov

QSAR analyses have also been applied to benzophenone derivatives for other biological applications, such as antimalarial agents. nih.govju.edu.joresearchgate.net In these studies, various physicochemical descriptors are correlated with antimalarial activity using multiple linear regression analysis to develop predictive QSAR models. nih.gov These models help in designing new benzophenone compounds with potentially enhanced activity. ju.edu.jo

| Compound Class | Biological Target | Key SAR Findings | Reference |

|---|---|---|---|

| Benzophenone Analogues | HIV Reverse Transcriptase (NNRTI) | The carbonyl group between the A and B rings is crucial for activity. Trifluoromethyl group substitution can lead to activity against wild-type and nevirapine-resistant viral strains. | acs.org |

| Aminobenzophenones | p38 MAP Kinase | A favorable hydrogen bond between the benzophenone carbonyl group and the NH of Met-109 is proposed. Ring A is positioned in a hydrophobic pocket of the enzyme. | drugbank.com |

| Benzophenone Derivatives | Plasmodium (Antimalarial) | QSAR models indicate that antimalarial activity depends on descriptors such as LogP (lipophilicity), bpol (sum of absolute differences between atomic polarizabilities), and others. | ju.edu.jo |

Customizing Absorption Properties based on Substitution Patterns

Computational studies using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in understanding and customizing the electronic and UV absorption properties of benzophenone derivatives. researchgate.net These studies provide insights into how different substitution patterns on the benzophenone rings influence the molecule's ability to absorb light at specific wavelengths. researchgate.netscialert.net The properties of the molecule are dictated by the π-electronic delocalization across the carbonyl group and the two phenyl rings, which can be modulated by substituents. scialert.net

Research has shown a clear relationship between the position of substituents and the resulting absorption spectrum. researchgate.net For instance, in benzophenone derivatives designed as UV filters, substitution at the para position tends to lead to absorption in the UVB range, while ortho substitution results in absorption in the UVA spectral region. researchgate.net The electronic transitions responsible for this absorption in the UVA/UVB range are primarily of a π→π* character, with the main transition being from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The specific placement of trifluoromethyl groups in this compound—one at the meta position of the first ring and the other at the para position of the second—is expected to significantly influence its photophysical properties. The electron-withdrawing nature of the trifluoromethyl groups can alter the energy levels of the HOMO and LUMO, thereby shifting the absorption wavelength. Studies on other aromatic systems have shown that a meta-linkage pattern can result in a stronger charge-transfer character compared to a para-linkage. researchgate.net Therefore, the unique 3,4' substitution pattern would be predicted to create specific absorption characteristics, which can be precisely calculated using computational methods to design molecules with tailored UV-filtering capabilities. researchgate.net

| Substitution Position | Effect on UV Absorption | Primary Electronic Transition | Reference |

|---|---|---|---|

| Para | Absorption in the UVB range | π→π* (HOMO→LUMO) | researchgate.net |

| Ortho | Absorption in the UVA range | π→π* (HOMO→LUMO) | researchgate.net |

| General | Solvent polarity can cause shifts in absorption bands (red or blue shifts) depending on the transition type (e.g., π→π* vs. n→π). | n→π and π→π* | scialert.net |

Computational Tools and Software in Chemical Research

The investigation of chemical compounds like this compound heavily relies on a variety of computational tools and software packages that implement methods ranging from quantum mechanics to molecular dynamics. sryahwapublications.comnih.gov These tools allow researchers to predict molecular structures, energies, and a wide array of properties without synthesizing the compound, saving time and resources. sryahwapublications.com

A cornerstone of modern computational chemistry is Density Functional Theory (DFT), which is widely used to study the electronic structure of molecules. researchgate.netnih.gov Software packages like Gaussian are frequently used to perform DFT calculations on benzophenone and its derivatives. sryahwapublications.com These calculations can determine optimized molecular geometries, vibrational frequencies, dipole moments, and HOMO-LUMO energy gaps. sryahwapublications.com For studying spectral properties, Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra, as seen in studies of benzophenone-based UV filters. researchgate.net

For larger systems or to study molecules in a biological environment, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are utilized. nih.gov These approaches treat the most chemically important part of a system (like the benzophenone derivative) with high-accuracy quantum mechanics, while the surrounding environment (like a protein or solvent) is modeled using less computationally expensive molecular mechanics. nih.gov

| Software/Tool | Primary Method(s) | Calculable Properties | Reference |

|---|---|---|---|

| Gaussian | DFT, TD-DFT, Ab initio | Geometry optimization, vibrational frequencies, electronic energies, UV-Vis spectra, dipole moment. | sryahwapublications.commdpi.com |

| ORCA | DFT, Coupled Cluster, Multireference methods | Electronic structure, spectroscopic parameters, molecular properties. | silicostudio.com |

| NWChem | DFT, Molecular Dynamics, QM/MM | Quantum chemical and molecular dynamics simulations on high-performance parallel supercomputers. | mdpi.com |

| CP2K | DFT (GPW and GAPW methods), QM/MM | Atomistic simulations of solid state, liquid, molecular, and biological systems. | silicostudio.com |

Advanced Applications of 3,4 Bis Trifluoromethyl Benzophenone in Materials Science

Photoinitiators and Photocrosslinking Agents

Benzophenone (B1666685) and its derivatives are a well-established class of Type II photoinitiators. nih.govnih.gov Upon absorption of ultraviolet (UV) light, the benzophenone molecule transitions to an excited triplet state. mdpi.com This excited state is highly reactive and can abstract a hydrogen atom from a nearby molecule, such as a polymer chain or a solvent, to generate free radicals. researchgate.net These newly formed radicals then initiate a chain reaction, leading to polymerization or the crosslinking of polymer chains. nih.gov The incorporation of trifluoromethyl groups, as in 3,4'-BTBP, can influence the efficiency of this process, as electron-withdrawing groups are known to affect the reactivity of the excited benzophenone triplet state. nih.gov

In the polymer and coatings industry, 3,4'-BTBP serves as a high-efficiency photoinitiator for UV curing processes. UV curing is a method that uses UV light to rapidly transform a liquid formulation into a solid, crosslinked polymer network. This technology is widely used for inks, adhesives, and protective coatings due to its speed, low energy consumption, and solvent-free nature. chemrxiv.org